molecular formula C19H28ClN3O2S B610370 PZM21 HCl CAS No. 2287250-29-5

PZM21 HCl

Cat. No. B610370
M. Wt: 397.962
InChI Key: QSZDBPRYUCMESO-RVXRQPKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PZM21 is a potent Gi activator with exceptional selectivity for μOR and minimal β-arrestin-2 recruitment. PZM21 is an experimental opioid analgesic drug that is being researched for the treatment of pain. It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling, with potency and efficacy similar to morphine, but with less β-arrestin 2 recruitment. In tests on mice, PZM21 was slightly less potent than morphine or TRV130 as an analgesic, but also had significantly reduced adverse effects, with less constipation than morphine, and very little respiratory depression, even at high doses.

Scientific Research Applications

1. Potential in Pain Management

PZM21 HCl has been identified as a novel μ-opioid receptor agonist. Research by Manglik et al. (2016) indicates that PZM21 HCl is a potent Gi activator with exceptional selectivity for the μ-opioid receptor and minimal β-arrestin-2 recruitment. This suggests its potential application in pain management with fewer side effects compared to traditional opioids like morphine (Manglik et al., 2016).

2. Biased Agonism

The concept of biased agonism is critical in understanding the functionality of PZM21 HCl. Kieffer (2016) and Kostic (2016) discuss how PZM21, as a G-protein biased agonist, stabilizes unique receptor conformations, potentially separating analgesic properties from common opioid side effects like respiratory depression (Kieffer, 2016), (Kostic, 2016).

3. Analgesic Efficacy

Research on non-human primates by Ding et al. (2020) and Ding et al. (2018) shows that PZM21 HCl exhibits analgesic effects similar to clinically used MOR agonists like oxycodone and morphine. This supports its potential as an effective analgesic agent in clinical settings (Ding et al., 2020), (Ding et al., 2018).

4. Biochemical and Behavioral Properties

Kudla et al. (2019) explored the behavioral and biochemical properties of PZM21, confirming its analgesic effects with reduced side effects, which aligns with the concept of biased agonism in opioid receptors (Kudla et al., 2019).

5. Molecular Dynamics and Structural Analysis

Studies by Liao et al. (2021) and Zhao et al. (2020) utilized molecular dynamics simulations to understand how PZM21 affects the conformational state of the μ-opioid receptor upon activation, providing insights into its mechanism of action at the molecular level (Liao et al., 2021), (Zhao et al., 2020).

6. Synthesis and Chemical Characterization

Perrey et al. (2018) focus on the synthesis of enantiopure PZM21, highlighting the chemical aspects and providing a foundation for the development of PZM21 analogs (Perrey et al., 2018).

properties

CAS RN

2287250-29-5

Product Name

PZM21 HCl

Molecular Formula

C19H28ClN3O2S

Molecular Weight

397.962

IUPAC Name

1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea hydrochloride

InChI

InChI=1S/C19H27N3O2S.ClH/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15;/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24);1H/t14-,17-;/m0./s1

InChI Key

QSZDBPRYUCMESO-RVXRQPKJSA-N

SMILES

O=C(N[C@@H](C)CC1=CSC=C1)NC[C@@H](N(C)C)CC2=CC=C(O)C=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PZM21 HCl;  PZM21 hydrochloride;  PZM21;  PZM 21;  PZM-21; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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